Phenylhydrazine; sulfuric acid is a compound formed by the combination of phenylhydrazine and sulfuric acid. Phenylhydrazine itself is an organic compound with the formula , characterized by its hydrazine functional group attached to a phenyl ring. This compound is known for its reactivity, particularly in forming hydrazones and as a reagent in various organic synthesis reactions. When combined with sulfuric acid, it can undergo several chemical transformations, making it valuable in both research and industrial applications.
Phenylhydrazinium sulfate is a suspected carcinogen and mutagen. It can be toxic upon inhalation, ingestion, or skin contact.
Phenylhydrazine has been studied for its biological properties, particularly its effects on blood and cellular metabolism. It is known to induce hemolytic anemia in experimental models due to its ability to generate reactive oxygen species and affect red blood cell integrity. Additionally, it has been used in studies investigating neurotoxicity and oxidative stress .
The synthesis of phenylhydrazine; sulfuric acid typically involves several steps:
Phenylhydrazine; sulfuric acid has several applications:
Research on the interactions of phenylhydrazine; sulfuric acid focuses on its reactivity with other chemical species. For instance, studies have explored its interaction with thionin and sodium nitrite, demonstrating its utility in spectrophotometric assays . Furthermore, investigations into its kinetics reveal insights into reaction mechanisms that are crucial for understanding its behavior in biological systems .
Several compounds share structural or functional similarities with phenylhydrazine; sulfuric acid. Here are some notable examples:
Compound Name | Structure/Functionality | Uniqueness |
---|---|---|
Hydrazine | Simple hydrazine compound | Less stable and more reactive than phenylhydrazine. |
4-Aminophenol | An aromatic amine | Used as an intermediate but lacks hydrazone formation capability. |
Phenylhydrazone | Derived from aldehyde and phenylhydrazine | Forms through condensation reactions; not acidic like phenylhydrazine; sulfuric acid. |
4-Sulfonic Acid Phenylhydrazine | Sulfonated derivative of phenylhydrazine | Higher solubility and reactivity compared to non-sulfonated forms. |
Phenylhydrazine; sulfuric acid is unique due to its specific combination of hydrazine reactivity and sulfonation properties, making it particularly useful in synthetic organic chemistry and biological research contexts.
Phenylhydrazine sulfate exhibits notable compositional complexity, existing in multiple stoichiometric forms that reflect different ratios of the organic base to the inorganic acid component. The most commonly encountered form demonstrates a molecular formula of C₆H₁₀N₂O₄S with a corresponding molecular weight of 206.22 grams per mole, representing a 1:1 stoichiometric relationship between phenylhydrazine and sulfuric acid. This particular composition arises from the acid-base neutralization reaction where one molecule of phenylhydrazine combines with one molecule of sulfuric acid to form the stable salt structure.
Alternative compositional forms of phenylhydrazine sulfate have been documented in the literature, most notably the 2:1 stoichiometric variant characterized by the molecular formula C₁₂H₁₆N₄·H₂SO₄, yielding a molecular weight of 314.36 grams per mole. This higher-order salt formation demonstrates the capacity of sulfuric acid to accommodate multiple phenylhydrazine molecules through its dibasic nature, creating a more complex ionic arrangement that maintains chemical stability under standard conditions.
Property | 1:1 Stoichiometry | 2:1 Stoichiometry |
---|---|---|
Molecular Formula | C₆H₁₀N₂O₄S | C₁₂H₁₆N₄·H₂SO₄ |
Molecular Weight | 206.22 g/mol | 314.36 g/mol |
CAS Registry Number | 2545-79-1 | 52033-74-6 |
Physical State | Solid powder | Solid powder |
Color Range | White to light orange | White to light orange |
The structural composition analysis reveals that both stoichiometric forms maintain the fundamental phenylhydrazine backbone consisting of a benzene ring directly attached to a hydrazine functional group. The sulfuric acid component provides the ionic character through protonation of the terminal amino group, creating a stable cationic-anionic arrangement that enhances the compound's crystalline properties and water solubility characteristics.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound using the systematic name "phenylhydrazine;sulfuric acid," which directly reflects the chemical composition and ionic nature of the salt formation. This nomenclature approach emphasizes the discrete molecular components while acknowledging their ionic association through the semicolon separator, providing clear chemical identification for both research and commercial applications.
Extensive synonym conventions have developed around phenylhydrazine sulfate, reflecting its widespread use across different chemical disciplines and geographical regions. The compound is frequently referenced as "phenylhydrazinium sulfate," which emphasizes the cationic nature of the protonated phenylhydrazine component. Additional synonyms include "hydrazinobenzene sulfate" and "1-hydrazinobenzene sulfate," nomenclature variations that highlight the structural relationship between the benzene ring and the hydrazine functional group.
Nomenclature Type | Designation | Usage Context |
---|---|---|
IUPAC Systematic | phenylhydrazine;sulfuric acid | Official chemical documentation |
Common Chemical | Phenylhydrazinium sulfate | Laboratory and research applications |
Structural Descriptive | Hydrazinobenzene sulfate | Structural chemistry discussions |
Alternative Systematic | 1-Hydrazinobenzene sulfate | Positional specificity emphasis |
Commercial | Phenylhydrazine sulfate | Industrial and procurement contexts |
Regional variations in nomenclature include "phenylhydrazine sulphate," reflecting British English spelling conventions, and "phenylhydrszinesulphate," representing alternative transliteration approaches. The European Inventory of Existing Commercial Chemical Substances assigns the identifier "Einecs 257-622-2" for regulatory and commercial tracking purposes, while various chemical databases maintain additional systematic identifiers including "MFCD00070608" in the Molecular Design Limited system.
The comprehensive synonym framework facilitates cross-referencing across diverse chemical literature and ensures consistent identification across international research collaborations. This nomenclature diversity reflects the compound's widespread adoption across multiple chemical subdisciplines and its fundamental importance in hydrazine chemistry development.
The historical development of phenylhydrazine sulfate traces directly to the pioneering work of Hermann Emil Fischer in 1875, who achieved the first successful characterization of phenylhydrazine derivatives. Fischer's groundbreaking research established the foundation for all subsequent hydrazine chemistry by developing the initial synthetic methodology for phenylhydrazine preparation through the reduction of phenyl diazonium salts using sulfite-based reducing systems. This discovery represented a watershed moment in organic chemistry, as phenylhydrazine became the first hydrazine derivative to be fully characterized and systematically studied.
Fischer's original synthetic approach involved the treatment of aniline with sodium nitrite in the presence of hydrochloric acid to generate the corresponding diazonium salt, which was subsequently reduced using sodium sulfite under alkaline conditions. The resulting phenylhydrazine could then be converted to its sulfate salt through treatment with sulfuric acid, providing a stable, crystalline derivative suitable for storage and further chemical manipulations. This synthetic pathway established the fundamental methodology that would be refined and adapted for large-scale production throughout the subsequent decades.
The early applications of phenylhydrazine and its sulfate derivative focused primarily on analytical chemistry, particularly in the characterization of carbohydrate structures. Fischer demonstrated that phenylhydrazine could react with aldehyde and ketone functional groups to form characteristic hydrazone derivatives, enabling the identification and separation of different sugar molecules. This analytical application proved revolutionary for carbohydrate chemistry and established phenylhydrazine sulfate as an essential reagent for biochemical research during the late nineteenth and early twentieth centuries.
Year | Development | Significance |
---|---|---|
1875 | Fischer's initial phenylhydrazine characterization | First hydrazine derivative synthesis |
1876 | Systematic hydrazine family recognition | Establishment of hydrazine chemistry |
1880s | Carbohydrate characterization applications | Analytical chemistry advancement |
1890s | Industrial synthesis optimization | Commercial availability expansion |
The characterization techniques for phenylhydrazine sulfate have undergone substantial evolution from Fischer's initial empirical observations to contemporary sophisticated analytical methodologies. Early characterization relied primarily on physical property determination, including melting point analysis, crystallographic observation, and basic chemical reactivity testing. These fundamental approaches provided essential baseline data but lacked the molecular-level structural information necessary for comprehensive understanding of the compound's behavior and properties.
The introduction of spectroscopic techniques during the twentieth century revolutionized phenylhydrazine sulfate characterization capabilities. Nuclear magnetic resonance spectroscopy enabled detailed structural elucidation, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the aromatic protons at 6.6-7.6 parts per million, the amino bridge protons at 10.4 parts per million, and methylene linkages at 4.8 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provided complementary structural information, showing aromatic carbon signals in the 112-137 parts per million range and aliphatic carbon signals at lower field positions.
Modern analytical approaches incorporate high-performance liquid chromatography for purity assessment and separation applications, utilizing acetonitrile-based mobile phases with phosphoric acid buffer systems for optimal resolution. Gas chromatography with derivatization protocols enables trace analysis in complex matrices, while visible absorption spectrophotometry at 730 nanometers allows quantitative determination using phosphomolybdic acid complexation reactions. These advanced characterization techniques provide comprehensive analytical coverage spanning from molecular structure determination to quantitative analysis in diverse sample matrices.
Analytical Technique | Information Provided | Typical Operating Conditions |
---|---|---|
Proton Nuclear Magnetic Resonance | Structural connectivity and hydrogen environments | 400 MHz, dimethylsulfoxide solvent |
Carbon-13 Nuclear Magnetic Resonance | Carbon framework elucidation | 101 MHz, dimethylsulfoxide solvent |
High-Performance Liquid Chromatography | Purity assessment and separation | Acetonitrile-phosphoric acid buffer mobile phase |
Visible Spectrophotometry | Quantitative determination | 730 nanometer wavelength measurement |
Infrared Spectroscopy | Functional group identification | 3132-892 wavenumber range |
The evolution from classical analytical methods to contemporary instrumental techniques has significantly enhanced our understanding of phenylhydrazine sulfate's chemical behavior and structural characteristics. Modern characterization approaches enable not only qualitative identification but also precise quantitative analysis, supporting both fundamental research applications and industrial quality control requirements. This analytical advancement has been instrumental in expanding the compound's applications across diverse chemical disciplines while ensuring consistent quality standards for research and commercial purposes.
The crystallographic characterization of phenylhydrazine sulfuric acid (CAS: 52033-74-6) presents significant challenges due to limited available structural data in the literature. Unlike many well-characterized organic salts, comprehensive single-crystal X-ray diffraction studies specifically focused on this compound are notably absent from current crystallographic databases [2].
The compound, with molecular formula C₁₂H₁₆N₄·H₂SO₄ and molecular weight 314.36 g/mol, exists as a 2:1 salt complex between phenylhydrazine and sulfuric acid [3]. While specific crystallographic parameters for this salt remain unreported, related hydrazine sulfate compounds provide valuable structural insights. Hydrazine sulfate itself exhibits polymorphism, with at least two known forms: a stable orthorhombic form I and a metastable monoclinic form II [4]. The metastable form II crystallizes in space group P2₁/c with cell parameters a = 5.5592(11) Å, b = 7.3571(15) Å, c = 10.270(2) Å, β = 96.75(3)°, and V = 416.21(15) ų [4].
Based on the structural characteristics of related phenylhydrazine derivatives and sulfate salts, the phenylhydrazine sulfuric acid complex likely adopts a crystal structure characterized by extensive hydrogen bonding networks. Phenylhydrazine derivatives typically crystallize in monoclinic or triclinic systems, as observed in similar compounds such as ethyl 4-hydrazinobenzoate hydrochloride, which crystallizes in triclinic space group P-1 [5].
The absence of specific crystallographic data represents a significant gap in the structural understanding of this compound, necessitating future systematic crystallographic investigations to elucidate its three-dimensional arrangement and packing motifs.
The hydrogen bonding network in phenylhydrazine sulfuric acid is expected to be complex and multidirectional, arising from the multiple hydrogen bond donors and acceptors present in both components [6] [7]. The phenylhydrazine moiety contains two nitrogen atoms with distinct chemical environments: the amino nitrogen (NH₂) and the hydrazine nitrogen (NH), both capable of acting as hydrogen bond donors and acceptors [7].
The sulfuric acid component provides both sulfate oxygen atoms as strong hydrogen bond acceptors and potentially acidic protons as donors. In similar hydrazine-sulfate systems, hydrogen bonding patterns typically involve N-H···O interactions between the hydrazine nitrogen atoms and sulfate oxygen atoms, with typical bond lengths ranging from 2.6 to 3.1 Å [6] [7]. These interactions are generally classified as medium to strong hydrogen bonds based on geometric criteria and electronic considerations.
Intermolecular N-H···N hydrogen bonds between adjacent phenylhydrazine units may also contribute to the overall network topology, typically exhibiting bond lengths in the range of 2.8 to 3.2 Å [6] [7]. The strength of these interactions is generally moderate, but they play crucial roles in determining the overall crystal packing and stability.
The three-dimensional hydrogen bonding network likely exhibits characteristics similar to those observed in related phenylhydrazine derivatives, where complex motifs such as R₄⁴(8), R₂²(7), and R₃³(12) graph set patterns have been identified [6]. These motifs arise from the cooperative effects of multiple hydrogen bonding interactions and contribute to the formation of extended supramolecular architectures.
The topology of the hydrogen bonding network significantly influences the physical properties of the compound, including its solubility behavior, thermal stability, and mechanical properties. Understanding these interactions is crucial for predicting and controlling the solid-state behavior of phenylhydrazine sulfuric acid in various applications.
The thermal characterization of phenylhydrazine sulfuric acid is complicated by the inherent thermal instability of both the phenylhydrazine component and the salt complex itself. Free phenylhydrazine exhibits a melting point in the range of 18-21°C (specifically reported as 19.5°C for the anhydrous form) [8] [9] [10], while the hydrated form shows a slightly elevated melting point of approximately 24°C [8].
However, the melting point of the sulfate salt complex has not been specifically determined in the available literature. This absence of data likely reflects the compound's tendency to undergo thermal decomposition before reaching a clear melting point. Similar hydrazine-containing salts often exhibit complex thermal behavior characterized by overlapping dehydration, phase transitions, and decomposition processes.
The thermal behavior of phenylhydrazine derivatives is generally characterized by sensitivity to elevated temperatures, with decomposition typically occurring before or concurrently with melting. The compound is known to be air-sensitive and light-sensitive, which further complicates accurate melting point determination [3] [10]. These characteristics necessitate careful experimental conditions, including inert atmosphere protection and controlled heating rates, for reliable thermal analysis.
Differential scanning calorimetry (DSC) would be the preferred technique for comprehensive thermal characterization, as it can distinguish between endothermic melting events and exothermic decomposition processes. However, such systematic DSC studies specifically focused on phenylhydrazine sulfuric acid appear to be absent from the current literature.
The thermal decomposition of phenylhydrazine sulfuric acid represents a complex multi-step process involving several competing and sequential reactions. The decomposition pathway is influenced by factors including heating rate, atmosphere (air versus inert), sample preparation, and the presence of moisture [11].
Based on the known thermal behavior of related compounds, the decomposition likely initiates with the loss of structural water or coordinated solvent molecules at relatively low temperatures (typically 50-100°C). This is followed by more significant decomposition processes involving the organic component at elevated temperatures.
Phenylhydrazine derivatives are known to undergo various decomposition reactions, including oxidation to form nitrogen-containing products, dehydrogenation reactions, and cyclization processes [11]. In the presence of sulfuric acid, these processes may be catalyzed or modified, potentially leading to different product distributions compared to the free base.
The thermal decomposition typically generates gaseous products including nitrogen, water vapor, sulfur dioxide, and various organic volatiles. The solid residue may contain carbonaceous material, metal sulfates (if metal impurities are present), and other thermally stable decomposition products.
Thermogravimetric analysis (TGA) coupled with evolved gas analysis would provide valuable insights into the decomposition mechanism, including the temperature ranges for different mass loss events and the identification of gaseous products. However, comprehensive TGA-MS studies specifically focused on phenylhydrazine sulfuric acid are not available in the current literature.
The understanding of thermal decomposition pathways is crucial for safe handling, storage, and processing of the compound, as well as for potential applications where thermal stability is a critical factor.
The solubility characteristics of phenylhydrazine sulfuric acid differ significantly from those of the free phenylhydrazine base due to the ionic nature of the salt complex. While free phenylhydrazine is only sparingly soluble in water (145 g/L at 20°C) [12] [13], the sulfate salt exhibits enhanced aqueous solubility, as is typical for organic amine salts [14] [15].
The phenylhydrazine sulfate salt is reported to be soluble in water, forming clear solutions under ambient conditions [14] [15]. This enhanced aqueous solubility arises from the favorable hydration of both the protonated phenylhydrazinium cations and the sulfate anions, which stabilize the dissolved ionic species through ion-dipole interactions with water molecules.
In contrast to its improved water solubility, the salt shows reduced solubility in organic solvents compared to the free base. Free phenylhydrazine is miscible with ethanol, diethyl ether, chloroform, and benzene [13] [16], but the sulfate salt exhibits limited solubility in non-polar organic solvents. The salt is reported to be soluble in ethanol, though with some difficulty ("soluble hard") [14], and is essentially insoluble in diethyl ether [14].
This solvent selectivity is characteristic of ionic compounds, where the high lattice energy and the requirement for solvent molecules capable of solvating ions limit solubility to polar, high-dielectric-constant solvents. The reduced organic solvent solubility of the salt form can be advantageous in certain applications where aqueous processing is preferred or where organic solvent compatibility needs to be minimized.
The dissolution behavior of phenylhydrazine sulfuric acid exhibits significant pH dependence due to the acid-base equilibria involving the phenylhydrazinium ion and the potential for sulfate protonation under extreme conditions. The compound acts as a weak base in aqueous solution, with the phenylhydrazinium ion capable of releasing protons according to the equilibrium:
$$ \text{C}6\text{H}5\text{NHNH}3^+ \rightleftharpoons \text{C}6\text{H}5\text{NHNH}2 + \text{H}^+ $$
Under acidic conditions (low pH), the salt remains highly soluble due to the stabilization of the protonated phenylhydrazinium form. The addition of mineral acids such as hydrochloric acid or additional sulfuric acid further enhances solubility by suppressing the deprotonation equilibrium and maintaining the ionic character of the dissolved species.
As the pH increases toward neutral and alkaline conditions, the phenylhydrazinium ion tends to deprotonate, forming the less water-soluble free phenylhydrazine base. This pH-dependent transition results in a significant decrease in apparent solubility at higher pH values. Under strongly alkaline conditions (pH > 10), precipitation of free phenylhydrazine may occur, particularly at elevated concentrations.
The pH-solubility relationship is further complicated by the potential for oxidation and degradation reactions under certain pH conditions. Phenylhydrazine derivatives are susceptible to oxidative degradation, particularly under alkaline conditions in the presence of dissolved oxygen [13]. This degradation can lead to the formation of colored products and may affect both the solubility and stability of solutions.
Understanding the pH-dependent solubility behavior is crucial for formulation development, analytical method development, and process optimization involving phenylhydrazine sulfuric acid. The optimal pH range for maximum stability and solubility appears to be in the acidic to neutral range (pH 2-7), where the ionic form predominates and oxidative degradation is minimized.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard